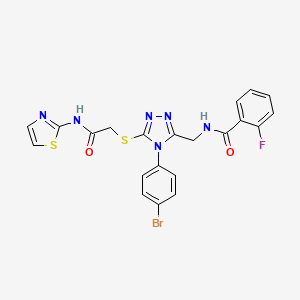

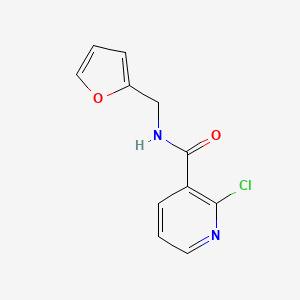

![molecular formula C21H17FN2O3S2 B2490623 (3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894684-94-7](/img/structure/B2490623.png)

(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-component reactions, leveraging the reactivity of amino groups with aldehydes and ketones in the presence of sulfur-containing reagents to form complex heterocyclic structures. For example, 2-amino-3-R-4-aryl-4H-pyrans derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been synthesized through a three-component interaction, demonstrating the versatility of this approach in heterocyclic chemistry (Lega et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a thieno[3,2-c][1,2]thiazin-4(3H)-one backbone, a structural motif known for its stability and interesting electronic properties. Crystallographic analysis plays a crucial role in determining the exact configuration of these molecules, as seen in studies where the crystal structure of related compounds was elucidated through X-ray diffraction techniques, revealing details about the molecular geometry and intermolecular interactions (Liu et al., 2019).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including nucleophilic substitution, cycloadditions, and rearrangements, which can be utilized to further modify the molecular structure or introduce functional groups. The reactivity is often influenced by the electron-rich sulfur and nitrogen atoms, making these compounds suitable for a range of synthetic applications. For example, the synthesis of novel thiazinyl-dithiazolyl radicals via Smiles rearrangement illustrates the chemical versatility of sulfur and nitrogen heterocycles (Vasko et al., 2017).

Wissenschaftliche Forschungsanwendungen

Thieno[3,2-b]pyridine Derivatives

Research on related thieno[3,2-b]pyridine derivatives, which share structural motifs with the specified compound, has shown these molecules can have significant biological activities, including antiviral, antitubercular, and anticancer properties. For instance, novel thioureas derived from 4-aminobenzohydrazide hydrazones have been synthesized and evaluated for their potential against a range of diseases. These compounds were assessed in vitro against various strains of viruses and bacteria, as well as their cytotoxicity on different cancer cell lines, demonstrating the versatility of thieno[3,2-b] derivatives in drug discovery (Çıkla, 2010).

Heterocyclic Compound Synthesis and Application

Another area of research involves the synthesis and application of heterocyclic compounds for electronic and photonic materials. The synthesis of thieno-fused five- and six-membered nitrogen and oxygen heterocycles via intramolecular heteroannulation has been explored, providing a diverse range of compounds with potential applications in organic electronics and fluorescence imaging (Acharya et al., 2017).

Molecular Design for Nanoarchitectures

Functional oligothiophenes and related compounds have been designed for multidimensional nanoarchitectures, indicating the broad applicability of sulfur-containing heterocycles in materials science. These compounds are crucial for developing advanced materials with applications in organic electronics, photovoltaics, and nanotechnology (Mishra, Ma, & Bäuerle, 2009).

Eigenschaften

IUPAC Name |

(3Z)-1-[(3-fluorophenyl)methyl]-3-[(2-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S2/c1-14-5-2-3-8-17(14)23-12-19-20(25)21-18(9-10-28-21)24(29(19,26)27)13-15-6-4-7-16(22)11-15/h2-12,23H,13H2,1H3/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCSPPYOXKMQNZ-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

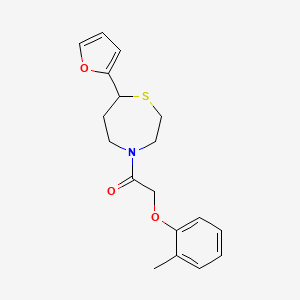

![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)

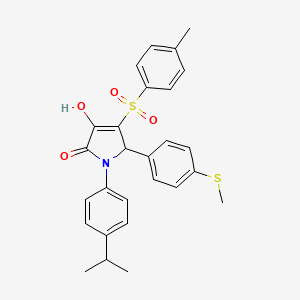

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490546.png)

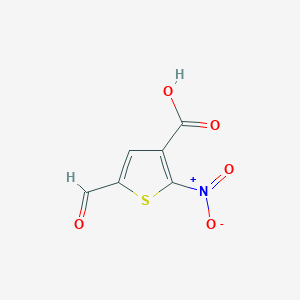

![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)

![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)

![6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2490563.png)